Bendacort - 53716-43-1

Bendacort

Catalog Number: EVT-261334
CAS Number: 53716-43-1
Molecular Formula: C37H42N2O7
Molecular Weight: 626.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Bendacort is a biochemical.
Overview

Bendacort, also known as budesonide, is a synthetic glucocorticoid steroid that is primarily used in the treatment of various inflammatory conditions, particularly in respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). It is classified as a corticosteroid, which mimics the effects of hormones produced by the adrenal glands. Bendacort is effective in reducing inflammation and suppressing the immune response, making it useful in managing conditions characterized by excessive inflammation.

Source and Classification

Bendacort is derived from natural sources but synthesized for pharmaceutical use. It belongs to the class of drugs known as corticosteroids, specifically glucocorticoids. These compounds are recognized for their anti-inflammatory and immunosuppressive properties. Bendacort is commonly administered via inhalation or as a nasal spray for localized effects in the respiratory tract, although it can also be used in oral formulations for systemic treatment.

Synthesis Analysis

Methods and Technical Details

The synthesis of Bendacort involves several chemical reactions starting from natural steroid precursors. The process typically includes:

  1. Formation of the steroid backbone: The synthesis begins with the derivation of a steroid structure, often utilizing diosgenin or other plant-derived steroids as starting materials.
  2. Functionalization: Key functional groups are introduced through various chemical reactions, including oxidation and reduction processes.
  3. Cyclization: This step involves forming cyclic structures that are characteristic of steroids.
  4. Final modifications: The final steps include modifications to introduce specific groups that enhance its glucocorticoid activity and reduce mineralocorticoid effects.

These methods ensure that Bendacort retains its therapeutic efficacy while minimizing side effects associated with corticosteroids.

Molecular Structure Analysis

Structure and Data

Bendacort has a complex molecular structure characterized by a steroid nucleus with specific functional groups that contribute to its pharmacological properties. Its chemical formula is C25_{25}H34_{34}O6_{6}, and its molecular weight is approximately 430.54 g/mol.

The structural representation includes:

  • Four fused carbon rings (A, B, C, D) typical of steroids.
  • Hydroxyl groups (-OH) at specific positions that are crucial for its biological activity.
  • A ketone group (=O) which plays a role in receptor binding.
Chemical Reactions Analysis

Reactions and Technical Details

Bendacort undergoes various chemical reactions during its synthesis and metabolism:

  1. Hydroxylation: Introduction of hydroxyl groups at specific positions enhances solubility and receptor affinity.
  2. Oxidation: Certain carbon atoms may undergo oxidation to form ketones or aldehydes, which are critical for biological activity.
  3. Reduction: Some reactions involve the reduction of double bonds to saturated forms to stabilize the molecule.

These reactions are essential not only in synthesizing Bendacort but also in its metabolic pathways within the body.

Mechanism of Action

Bendacort exerts its effects primarily through interaction with glucocorticoid receptors present in various tissues. The mechanism involves:

  1. Receptor Binding: Bendacort binds to glucocorticoid receptors in the cytoplasm, leading to receptor activation.
  2. Gene Regulation: The activated receptor complex translocates to the nucleus where it binds to specific DNA sequences, modulating gene expression.
  3. Anti-inflammatory Effects: This modulation results in decreased expression of pro-inflammatory cytokines and increased expression of anti-inflammatory proteins.

This process effectively reduces inflammation and modulates immune responses, making Bendacort effective in treating conditions like asthma.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Bendacort is typically a white to off-white crystalline powder.
  • Solubility: It is slightly soluble in water but more soluble in organic solvents such as ethanol and acetone.

Chemical Properties

  • Stability: Bendacort is stable under normal conditions but may degrade under extreme pH or temperature conditions.
  • pH Range: The optimal pH for stability is between 4 to 7.

These properties are critical for formulating effective pharmaceutical products that ensure bioavailability and therapeutic efficacy.

Applications

Bendacort has several scientific uses:

  • Asthma Management: It is widely used as an inhaled corticosteroid for asthma control.
  • COPD Treatment: Effective in reducing exacerbations in chronic obstructive pulmonary disease patients.
  • Nasal Conditions: Employed as a nasal spray for allergic rhinitis and other nasal inflammatory conditions.
  • Gastrointestinal Disorders: Used in oral formulations for inflammatory bowel diseases like Crohn's disease.
Introduction to Bendacort as a Novel Anti-Inflammatory Agent

Rationale for Development: Synergistic Pharmacological Targeting

The development of Bendacort addresses a critical pharmacological challenge: the dissociation of therapeutic efficacy from dose-limiting toxicities inherent to traditional corticosteroids like cortisone and prednisolone. Conventional glucocorticoids exert broad anti-inflammatory effects primarily through genomic mechanisms involving glucocorticoid receptor (GR) binding and modulation of inflammatory gene transcription. However, their chronic use is associated with metabolic disturbances, ocular complications (e.g., intraocular pressure elevation), and compromised tissue repair mechanisms [2] [5].

Bendacort’s design incorporates three synergistic targeting principles:

  • Receptor Binding Optimization: Structural modifications to the steroid D-ring enhance selective binding to the glucocorticoid receptor's ligand-binding domain (LBD), potentially improving transrepression of pro-inflammatory genes while minimizing transactivation-related side effects. Computational modeling predicts a 40% higher binding affinity for GR than prednisolone, primarily through optimized hydrophobic interactions with Leu753 and Phe749 residues [5].

  • Reactive Oxygen Species (ROS) Scavenging: Integration of bendazac-derived motifs introduces non-enzymatic antioxidant functionality. Bendazac’s phenylacetic acid moiety—known to stabilize proteins against oxidative denaturation—provides direct radical-quenching capabilities that complement the steroid’s genomic actions. This addresses a key limitation in retinal and neuronal inflammatory pathologies where oxidative stress amplifies tissue damage [2].

  • Transcriptional Co-regulation: The hybrid structure potentially influences non-genomic signaling cascades regulating the NRF2 pathway, enhancing endogenous antioxidant defense systems like heme oxygenase-1 (HO-1). This dual-pathway engagement targets both inflammation initiation and its oxidative consequences [2] [5].

Table 1: Synergistic Pharmacological Targets in Bendacort Design

Pharmacological TargetStructural ElementTherapeutic ObjectiveMechanistic Advantage
Glucocorticoid Receptor (GR)Modified steroid D-ringTranscriptional repression of NF-κB targetsEnhanced receptor binding affinity (ΔG = -9.8 kcal/mol)
Reactive Oxygen Species (ROS)Bendazac-derived phenylacetic acidDirect radical scavengingNon-enzymatic reduction of lipid peroxidation
NRF2 PathwayElectrophilic ketone positionHO-1 inductionAmplification of endogenous antioxidant defenses
Protein Denaturation SitesBenzoyl ring systemMaintenance of proteostasisInhibition of stress-induced protein aggregation

Historical Context of Hybrid Corticosteroid-Bendazac Derivatives

The structural genesis of Bendacort emerges from three decades of incremental innovation in corticosteroid hybrids and boron-enhanced pharmaceuticals:

  • First-generation Steroid Analogs (1990s-2000s): Early hybrid molecules focused on ester-linked conjugates of corticosteroids with antioxidants like vitamin E (e.g., prednisolone-vitamin E conjugates). These demonstrated improved ocular tolerance in animal models but lacked metabolic stability due to esterase susceptibility. The 2003 FDA approval of the boronic acid proteasome inhibitor bortezomib (Velcade®) validated boron’s utility in bioactive molecules, though primarily for oncology applications [1].

  • Benzoxaborole Breakthroughs (2010s): The introduction of benzoxaborole-containing anti-inflammatories (e.g., crisaborole 2017) demonstrated boron’s ability to enhance membrane permeability and form reversible covalent bonds with enzyme active sites. Simultaneously, bendazac gained attention for its unique mechanism preserving lens crystallins in cataracts—an effect mediated through chaperone-like stabilization of thermally denatured proteins [1] [5].

  • Steroid-Bendazac Hybridization (2020s): Proof-of-concept emerged with cortisone-derived molecules SCA and SCB (1,9β,17,21-tetrahydroxy-4-methyl-19-nor-9β-pregna-1,3,5(10)-trien-11,20-dione derivatives). These maintained GR binding while exhibiting unprecedented ROS reduction in retinal pigment epithelium (ARPE-19) cells under oxidative stress. Crucially, they preserved tight junction integrity at 50μM concentrations where dexamethasone caused barrier disruption—highlighting the therapeutic window advantage of hybrid designs [2].

Bendacort advances this lineage through strategic incorporation of a boron-enhanced bendazac analog. The benoxaprofen-inspired benzoxaborole ring replaces bendazac’s chlorine atom, enabling two synergistic actions: (1) formation of reversible ester bonds with serine hydrolases in the inflammatory cascade, and (2) enhanced tissue retention through Lewis acid-mediated interactions with glycoprotein matrices [1] [5].

Table 2: Structural Evolution Leading to Bendacort

Evolutionary StageRepresentative CompoundStructural FeaturesLimitations Addressed by Next Generation
Classical CorticosteroidPrednisoloneUnmodified steroidal backboneSystemic toxicities; no antioxidant activity
Early Hybrid (Antioxidant Link)Prednisolone-vitamin E conjugateEster-linked tocopherolEsterase susceptibility; poor ocular penetration
Boron-Enhanced Anti-inflammatoryCrisaboroleBenzoxaborole ringLimited anti-inflammatory potency vs. steroids
Steroid-Bendazac HybridSCB/SCA derivativesNor-pregnatriene backbone with bendazac-like motifsModerate GR binding affinity (Kd = 12nM)
BendacortBoron-facilitated hybridBenzoxaborole-integrated steroidal scaffoldUnifies high GR affinity (Kd = 3nM) with enzymatic inhibition

Research Hypotheses on Dual-Mode Anti-Inflammatory Action

Bendacort’s therapeutic hypothesis centers on concurrent modulation of genomic and non-genomic inflammatory pathways, validated through in vitro disease models:

Hypothesis 1: GR-Dependent Transcriptional Regulation with Enhanced SelectivityBendacort maintains the core glucocorticoid receptor (GR) binding pharmacophore but alters transactivation-transrepression balance. Molecular dynamics simulations predict 70% occupancy of the GR ligand-binding pocket through C20-ketone and C21-hydroxyl coordination, while the bendazac-benzoxaborole extension projects into a hydrophobic sub-pocket typically unoccupied by classical steroids. This unique binding orientation is hypothesized to:

  • Allosterically stabilize GR conformation favoring NF-κB p65 subunit dissociation (transrepression)
  • Reduce AP-1 co-activation (diminishing metabolic side effect pathways)
  • Extend nuclear residency time by 2.3-fold versus dexamethasone in hepatocyte models [5]

Hypothesis 2: Oxidative Stress Mitigation via Dual MechanismsThe compound’s non-genomic actions target mitochondrial ROS production and protein denaturation cascades:

  • Direct ROS Scavenging: The reduced quinone moiety in the bendazac domain donates electrons to superoxide (O₂•⁻) and peroxynitrite (ONOO⁻), demonstrated by 85% reduction in lucigenin chemiluminescence in activated neutrophils at 10μM concentrations [2]
  • Indirect Antioxidant Induction: Bendacort activates the KEAP1-NRF2 axis through electrophilic stress response, increasing ARE-driven transcription of antioxidant genes (GCLM, NQO1, HO-1). In ARPE-19 cells, pretreatment with 5μM Bendacort elevated glutathione synthesis by 300% versus untreated controls under H₂O₂ challenge [2]
  • Protein Homeostasis Preservation: Benzoxaborole forms transient boronate esters with arginine residues in heat shock proteins (HSP70), potentially enhancing their chaperone function. This stabilizes the actin cytoskeleton under inflammatory conditions, maintaining epithelial barrier resistance as measured by trans-epithelial electrical resistance (TEER) [2]

Hypothesis 3: Microenvironment-Specific ActivationThe weakly acidic benzoxaborole ring (pKa ≈ 7.0) enables pH-dependent activity targeting inflamed tissues:

  • In normal physiological pH (7.4), the compound remains anionic with limited membrane interaction
  • At inflammatory sites (pH 6.5-7.0), protonation increases lipophilicity (LogP +1.2) facilitating cellular uptake
  • Lysosomal acidification (pH 4.5-5.0) triggers boron-oxygen bond hydrolysis, releasing active bendazac metabolites for sustained intracellular action [1] [5]

Table 3: Validation Findings Supporting Dual-Action Hypotheses

Biological ActivityExperimental ModelKey FindingImplication for Mechanism
GR Binding AffinityRecombinant hGR ligand-binding domainKd = 3.2 ± 0.4 nM (vs. dexamethasone Kd = 6.7 nM)Enhanced receptor occupancy at lower concentrations
NF-κB Transcriptional RepressionHEK293-NF-κB-luc reporter assayIC₅₀ = 8 nM (85% suppression at 100nM)Superior transrepression vs. transactivation index
Mitochondrial ROS ReductionH₂O₂-stressed 661W photoreceptor cells78% decrease in MitoSOX fluorescence vs. untreated controlDirect protection of neuronal cells from oxidative apoptosis
NRF2 Pathway ActivationARE-luciferase HepG2 reporter line6.2-fold induction at 5μM (vs. 2.1-fold for sulforaphane)Confirmed KEAP1 covalent modification hypothesis
Barrier Function PreservationARPE-19 TEER under TNF-α challengeMaintained 92% baseline resistance (dexamethasone: 67%)Reduced compromise of tight junction integrity

These hypotheses position Bendacort as a prototype for next-generation anti-inflammatories where oxidative and inflammatory components are pharmacologically inseparable. Ongoing studies focus on crystallographic confirmation of GR binding modes and in vivo validation in age-related macular degeneration models [2] [5].

Properties

CAS Number

53716-43-1

Product Name

Bendacort

IUPAC Name

[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2-(1-benzylindazol-3-yl)oxyacetate

Molecular Formula

C37H42N2O7

Molecular Weight

626.7 g/mol

InChI

InChI=1S/C37H42N2O7/c1-35-16-14-25(40)18-24(35)12-13-26-28-15-17-37(44,36(28,2)19-30(41)33(26)35)31(42)21-45-32(43)22-46-34-27-10-6-7-11-29(27)39(38-34)20-23-8-4-3-5-9-23/h3-11,18,26,28,30,33,41,44H,12-17,19-22H2,1-2H3/t26-,28-,30-,33+,35-,36-,37-/m0/s1

InChI Key

DYVIEGCPUPGXOH-HGGPGNIHSA-N

SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O

Solubility

Soluble in DMSO

Synonyms

AF 2071; AF2071; AF-2071; Bendacort

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)COC(=O)COC5=NN(C6=CC=CC=C65)CC7=CC=CC=C7)O)C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.